5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione belongs to the class of thiazolidinediones, which are characterized by their thiazolidine ring structure fused with various substituents. The compound is recognized for its unique structural features that include a furan ring and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 365.4 g/mol. This compound is primarily synthesized for research purposes and is not intended for therapeutic or veterinary use.
The synthesis of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione typically follows a multi-step process:
The molecular structure of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione features several key components:
Spectroscopic analyses such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) provide insights into the functional groups present. For instance, IR spectra show characteristic absorption bands corresponding to C=O stretching and N-H bonds . The NMR spectrum reveals distinct signals corresponding to various protons in the molecule, confirming its structural integrity .
5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione can participate in several chemical reactions:
The mechanism of action for 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism. By activating PPARs, this compound enhances insulin sensitivity and exhibits anti-inflammatory effects, making it a candidate for treating metabolic disorders like diabetes .
The physical properties of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during chemical reactions.
The applications of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione are diverse:
Thiazolidinediones (1,3-thiazolidine-2,4-diones) are five-membered heterocyclic scaffolds characterized by carbonyl groups at positions 2 and 4, an NH group at position 3, and a methylene (CH₂) group at position 5. This structure enables extensive derivatization, forming three primary classes:
Table 1: Structural Modifications and Biological Implications of Thiazolidinedione Derivatives
Substitution Site | Common Modifications | Biological Outcomes |
---|---|---|
N3 | Alkyl chains, aromatic groups | Enhanced PPARγ agonism; Altered ADME properties |
C5 | Arylidene, heteroarylidene | Anticancer, antimicrobial activity |
C2/C4 | Rare modifications | Limited pharmacological impact |
The target compound, 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, belongs to the C5-monosubstituted class. Its structure comprises:
The integration of fluorophenyl-furan motifs into thiazolidinedione scaffolds leverages synergistic electronic and steric properties:
Electronic Effects of Fluorine:Fluorine’s high electronegativity (χ = 3.98) induces strong dipole moments and enhances metabolic stability by resisting oxidative degradation. In the para-fluorophenyl group, fluorine withdraws electrons from the phenyl ring, lowering the LUMO energy and facilitating charge-transfer interactions with biological targets. This modification improves cell membrane permeability and bioavailability [1] [5].
Furan as a Bioisostere:Furan rings serve as bioisosteres for phenyl groups due to comparable size and π-electron density. Key advantages include:
Planarity Maintenance: Furan’s flat structure facilitates stacking within enzyme binding pockets. In glucose transporter 1 (GLUT1) inhibitors, furan-containing thiazolidinediones exhibit IC₅₀ values of 11–15 μM due to hydrophobic contacts with residues like Phe291 and Trp412 [2] [7].
Synergistic Contributions:Molecular docking reveals that the fluorophenyl-furan-thiazolidinedione architecture binds tightly to multiple targets:
Table 2: Molecular Docking Results for Fluorophenyl-Furan-Thiazolidinedione Hybrids
Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
GLUT1 (PDB: 4PYP) | -9.2 | Furan O–Phe291; Fluorophenyl–Trp412 |
DNA Gyrase B (PDB: 1KZN) | -8.7 | Thiazolidinedione C2=O–Arg76; Furan–Glu50 |
PPARγ (PDB: 3DZY) | -7.9 | TZD core–His323; Fluorine–Leu453 hydrophobic |
Thiazolidinediones emerged in the 1980s with ciglitazone, the first PPARγ agonist. Despite antidiabetic efficacy, hepatotoxicity led to withdrawal. Subsequent derivatives prioritized safety and multitarget engagement:
Rosiglitazone/Pioglitazone (1999): Retained PPARγ efficacy with reduced hepatic risk. Rosiglitazone’s structure features a C5 para-methylbenzylidene group and N3-pyridylethyl chain, achieving nanomolar PPARγ activation [5] [6].
Shift to Multitarget Agents:Post-2000, research pivoted to non-PPARγ targets:
Antimicrobial Applications: 5-(Furan-2-ylmethylene)thiazolidinediones showed broad-spectrum activity against Escherichia coli and Candida albicans due to gyrase inhibition [7] [9].
Modern Hybrid Derivatives:The compound 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione exemplifies contemporary design:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9